2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol
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Overview
Description
2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of a pyrrolo[2,3-d]pyrimidine derivative with appropriate phenyl and trifluoromethyl-substituted reagents under controlled conditions. The reaction conditions often include the use of catalysts, such as hydrochloric acid, and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as PERK. By inhibiting PERK activation, the compound can modulate the integrated stress response pathway, leading to reduced tumor growth and enhanced cell survival under stress conditions . The molecular pathways involved include the attenuation of proinflammatory cytokine and chemokine gene expression, as well as the inhibition of macrophage infiltration .
Comparison with Similar Compounds
Similar Compounds
GSK2606414: A potent and selective PERK inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.
Phenyl-1,2,4-triazoles: Compounds with a phenyl group substituted on a triazole ring, exhibiting similar biological activities.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds share structural similarities and are explored for their antitubercular and anticancer activities.
Uniqueness
2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activity and makes it a valuable compound in drug development.
Properties
IUPAC Name |
2-[[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c22-21(23,24)15-7-4-8-16(11-15)28-12-17(14-5-2-1-3-6-14)18-19(25-9-10-29)26-13-27-20(18)28/h1-8,11-13,29H,9-10H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFGNGNULQPPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCO)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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